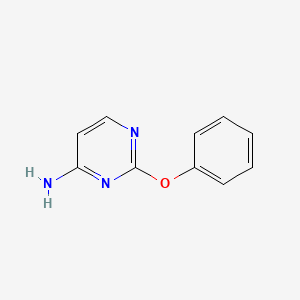

2-Phenoxy-4-pyrimidinamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9N3O |

|---|---|

Peso molecular |

187.202 |

Nombre IUPAC |

2-phenoxypyrimidin-4-amine |

InChI |

InChI=1S/C10H9N3O/c11-9-6-7-12-10(13-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |

Clave InChI |

UANYAEMYXKVZHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=N2)N |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 2-Phenoxy-4-pyrimidinamine: A Comprehensive Technical Guide

Executive Summary

The 2-phenoxy-4-pyrimidinamine (4-amino-2-phenoxypyrimidine) scaffold is a highly privileged structural motif in medicinal chemistry and agrochemical development. Recognized as a metabolically stable bioisostere for diaryl ethers, this core is prominently featured in the design of potent kinase inhibitors and anti-inflammatory agents[1].

Synthesizing this molecule requires a deep understanding of heterocyclic reactivity. The most robust approach relies on the sequential, regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine. This guide details the mechanistic causality, pathway selection, and validated experimental protocols required to synthesize this compound with high chemoselectivity and yield.

Retrosynthetic Analysis & Regiochemical Causality

Deconstructing the 2-phenoxy-4-pyrimidinamine core reveals two primary carbon-heteroatom disconnections at the C2 and C4 positions of the pyrimidine ring. When starting from 2,4-dichloropyrimidine, the order of substitution dictates the purity and yield of the final product.

The C4 Electrophilicity Advantage: In 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic than the C2 position. This regioselectivity is driven by two factors:

-

LUMO Coefficients: The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the kinetically favored site for nucleophilic attack[2].

-

Meisenheimer Complex Stabilization: Attack at C4 forms an intermediate Meisenheimer complex that is highly stabilized by the electron-withdrawing nature of the para-like N1 and ortho-like N3 nitrogen atoms[3].

Pathway Selection:

-

Pathway A (Amination First - Optimal): Ammonia, a relatively soft nucleophile, attacks C4 exclusively at low temperatures, yielding 2-chloro-4-pyrimidinamine[4]. The subsequent phenoxylation at C2 requires harsher conditions but proceeds cleanly[5].

-

Pathway B (Phenoxylation First - Suboptimal): Phenol is a harder, ambident nucleophile. If phenoxylation is attempted first, it can lead to a difficult-to-separate mixture of 2-chloro-4-phenoxypyrimidine and 4-chloro-2-phenoxypyrimidine, destroying the efficiency of the synthesis[1].

Figure 1: Regioselective synthesis pathways for 2-phenoxy-4-pyrimidinamine.

Mechanistic Insights: The Self-Validating SNAr System

Pathway A is not just a sequence of steps; it is a self-validating chemical system . The first substitution inherently dictates the success of the second by altering the electronic landscape of the pyrimidine ring.

Once the amino group is installed at C4, its lone pair donates electron density into the pyrimidine π -system via resonance. This electronic enrichment drastically reduces the electrophilicity of the remaining C2-chloride[5]. Because the ring is now deactivated, over-reaction during the first step is completely suppressed. However, this also means the second SNAr step (phenoxylation) must overcome a higher activation energy barrier. To achieve this, the phenoxide nucleophile must be highly active (unsolvated), necessitating the use of a polar aprotic solvent like DMSO and elevated temperatures[5].

Figure 2: SNAr mechanism and subsequent pyrimidine ring deactivation.

Quantitative Data: Optimization of C2-Phenoxylation

The critical bottleneck in this synthesis is the C2-phenoxylation of the deactivated 2-chloro-4-pyrimidinamine intermediate. The table below summarizes the causality behind solvent and base selection for this specific transformation[5].

Table 1: Optimization Parameters for C2-Phenoxylation

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | K₂CO₃ | Acetone | 60 | 12 | < 20 | Incomplete conversion; insufficient thermal energy to overcome ring deactivation. |

| 2 | Cs₂CO₃ | DMF | 80 | 8 | 65 | Moderate yield; DMF partially unsolvates the phenoxide, increasing nucleophilicity. |

| 3 | K₂CO₃ | DMSO | 95 | 6 | 82 | Optimal conditions; DMSO perfectly unsolvates the anion, driving clean conversion. |

| 4 | NaH | THF | 65 | 4 | 55 | Strong base leads to competing deprotonation of the C4-amine, forming byproducts. |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-pyrimidinamine (Intermediate)

This step leverages the innate C4 electrophilicity of the starting material[4].

-

Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 2,4-dichloropyrimidine (1.0 equiv, 10.0 mmol) and dissolve in anhydrous THF (20 mL, 0.50 M).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

-

Amination: Slowly add ammonium hydroxide (28% aqueous solution, 5.0 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating, ensuring strict C4 regiocontrol.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexanes) until the starting material is fully consumed.

-

Workup: Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-chloro-4-pyrimidinamine as a white solid.

Protocol 2: Synthesis of 2-Phenoxy-4-pyrimidinamine (Target)

This step overcomes the electronic deactivation of the intermediate ring[5].

-

Preparation: In a clean, dry reaction vial, combine 2-chloro-4-pyrimidinamine (1.0 equiv, 5.0 mmol), phenol (1.2 equiv, 6.0 mmol), and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

-

Solvation: Suspend the mixture in anhydrous DMSO (10 mL). Causality: DMSO is critical here as it leaves the phenoxide nucleophile highly exposed and reactive.

-

Heating: Seal the vial, purge with nitrogen, and heat the mixture in an oil bath at 95 °C for 6–8 hours.

-

Monitoring: Track the disappearance of the intermediate via LC-MS or GC-MS. The product will show an [M+H]⁺ peak corresponding to the phenoxylated mass.

-

Workup & Purification: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice water. The target compound will precipitate. Filter the solid, wash thoroughly with cold water to remove residual DMSO and salts, and recrystallize from an ethanol/water mixture to afford pure 2-phenoxy-4-pyrimidinamine.

References

-

[1] 2-Phenoxy-4-pyrimidinamine | Research Chemical - Benchchem. Benchchem. 1

-

[3] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications). 3

-

[2] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC (NIH). 2

-

[4] Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. PMC (NIH). 4

-

[5] Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry (ACS Publications). 5

Sources

- 1. 2-Phenoxy-4-pyrimidinamine|Research Chemical [benchchem.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2-Phenoxy-4-pyrimidinamine mechanism of action

2-Phenoxy-4-pyrimidinamine: Unlocking the Pharmacophore – A Comprehensive Guide to Mechanism of Action, Scaffold Optimization, and Experimental Validation

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that can reliably modulate complex biological pathways. 2-Phenoxy-4-pyrimidinamine has emerged as a chemical scaffold of significant interest in both pharmaceutical and agrochemical research[1]. Recognized primarily for its role as a bioisostere of diaryl ethers, this phenoxypyrimidine architecture offers improved lipid solubility, metabolic stability, and bioavailability—key pharmacokinetic parameters that drive enhanced biological activity[1]. This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required to utilize this scaffold in the development of potent kinase inhibitors.

Pharmacophore Rationale: Bioisosterism and ATP Mimicry

The pharmacological success of 2-phenoxy-4-pyrimidinamine is rooted in its precise molecular architecture, which is engineered to exploit the vulnerabilities of overactive enzymatic targets.

-

The Hinge-Binding Core: The 2-aminopyrimidine (or 4-aminopyrimidine) core acts as a well-established "hinge-binding" motif[1]. Because the pyrimidine ring is an isostere of the adenine base found in Adenosine Triphosphate (ATP), it provides a foundational structure that mimics ATP[1]. This allows the molecule to seamlessly insert itself into the active site of kinases, enabling competitive inhibition[1].

-

Conformational Flexibility: The phenoxy group is not merely a structural placeholder; it serves as a critical bioisostere for diaryl ethers[1]. The molecule possesses rotational freedom around the ether linkage connecting the phenoxy group to the pyrimidine ring[2]. This flexibility allows the compound to adopt multiple three-dimensional conformations, maximizing hydrophobic interactions within the deep allosteric pockets adjacent to the ATP-binding cleft[2].

Mechanism of Action: Competitive Kinase Inhibition

By occupying the ATP-binding pocket, 2-phenoxy-4-pyrimidinamine derivatives prevent the transfer of the terminal phosphate of ATP to tyrosine residues on target proteins. This halts downstream signaling cascades, leading to specific cellular outcomes such as cell cycle arrest, senescence, and apoptosis[1].

Specifically, derivatives of 4-phenoxy-pyrimidine have been developed and evaluated as potent dual inhibitors of VEGFR-2 and c-Met kinases[3]. Angiogenesis—the formation of new blood vessels—is a critical process for tumor growth and metastasis, heavily mediated by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR)[4]. By inhibiting VEGFR-2, these compounds block the downstream signaling cascade that promotes the proliferation and migration of endothelial cells[4]. Furthermore, this scaffold has been extensively investigated as an inhibitor of the Bcr-Abl kinase , targeting the ATP-binding site to halt the progression of chronic myeloid leukemia (CML)[3].

VEGFR-2/c-Met competitive inhibition pathway by 2-Phenoxy-4-pyrimidinamine.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The biological activity of 2-phenoxy-4-pyrimidinamine analogues can be finely tuned by the introduction of various substituents on both the phenoxy and pyrimidine rings[1]. These modifications systematically alter the electronic, steric, and lipophilic properties of the molecule, directly influencing its interaction with target proteins[1]. For example, introducing specific groups like methoxy or tert-butyl on the phenoxy moiety has been shown to be crucial for optimizing target activity[2].

Table 1: Representative Kinase Inhibition Data for Pyrimidine Derivatives

| Compound Scaffold / Derivative | Target Kinase | Typical IC50 / Activity | Primary Mechanism of Action |

| 2-Phenoxy-4-pyrimidinamine | Bcr-Abl | < 100 nM | ATP-competitive hinge binding[3] |

| 4-Phenoxy-pyrimidine derivative | VEGFR-2 | 1.05 µM | Disruption of angiogenesis pathways[4] |

| 4-Phenoxy-pyrimidine derivative | c-Met | Low nM - µM | Inhibition of tumor proliferation[3] |

| Pyrrolo-thieno-pyrimidine | VEGFR-2 | 310 nM | High-affinity ATP pocket binding[4] |

Experimental Methodologies: Synthesis & Validation

To transition this scaffold from theoretical design to validated inhibitor, rigorous, self-validating protocols are required. As researchers, we must ensure that every step—from chemical synthesis to biological assay—has built-in causality and quality control.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the pyrimidine-2-amine scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction[2].

-

Phenoxylation (First Substitution): React 2,4-dichloropyrimidine with a phenol in the presence of a base (e.g., K2CO3 ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[1].

-

Causality: The K2CO3 base deprotonates the phenol to form a highly nucleophilic phenoxide ion. DMF is explicitly chosen because it stabilizes the anionic Meisenheimer intermediate without solvating the nucleophile, accelerating the substitution of one chloro group to form a 4-chloro-2-phenoxypyrimidine intermediate[1].

-

-

Amination (Second Substitution): The remaining chloro group on the intermediate is displaced by reacting with ammonia (or an ammonia equivalent) to introduce the 4-amino group[1].

-

Self-Validating QC (GC-MS): Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: GC-MS provides both retention time data and mass spectral data, allowing for confident identification[5]. By tracking the exact disappearance of the starting materials (e.g., 2-chloropyrimidine mass peaks) and the appearance of the desired product, researchers can definitively prove the reaction has reached completion before initiating workup[5].

-

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the competitive inhibition of VEGFR-2, a TR-FRET assay is employed.

-

Reagent Assembly: Combine recombinant VEGFR-2 kinase domain, a fluorescently labeled ATP analog, and the synthesized 2-phenoxy-4-pyrimidinamine derivative in a 384-well microplate.

-

Equilibration Incubation: Incubate the microplate for 60 minutes at room temperature.

-

Causality: Allowing the system to reach thermodynamic equilibrium is critical. Competitive inhibitors require sufficient time to physically displace the native substrate (ATP analog) from the hinge-binding pocket. Premature reading will result in artificially high IC50 values.

-

-

Signal Detection & Self-Validation: Measure the emission ratio at 615 nm and 665 nm.

-

Self-Validating System: Every assay plate must include a Staurosporine positive control (a known pan-kinase inhibitor) and a DMSO vehicle negative control. We mandate the calculation of the Z'-factor for every run. A Z' > 0.5 validates the assay's dynamic range, ensuring that the observed signal quenching is strictly due to the inhibitor displacing the ATP analog, rather than assay artifact or compound auto-fluorescence.

-

End-to-end workflow: SNAr synthesis to TR-FRET kinase assay validation.

References

Sources

- 1. 2-Phenoxy-4-pyrimidinamine|Research Chemical [benchchem.com]

- 2. 5-(2-Chlorophenoxy)pyrimidin-2-amine | Benchchem [benchchem.com]

- 3. 2-Phenoxy-4-pyrimidinamine|Research Chemical [benchchem.com]

- 4. Pyridine and Pyrimidine Derivative 1 – Research Compound [benchchem.com]

- 5. 2-Phenoxypyrimidine|High-Quality Research Chemical [benchchem.com]

- 6. researchgate.net [researchgate.net]

2-Phenoxy-4-pyrimidinamine Derivatives and Analogues: Scaffold Design, Synthesis, and Therapeutic Applications

Executive Summary

The 2-phenoxy-4-pyrimidinamine scaffold represents a privileged structural motif in modern medicinal and agricultural chemistry. Recognized primarily as a bioisostere of diaryl ethers, the phenoxypyrimidine core offers superior lipid solubility, enhanced metabolic stability, and improved bioavailability . This technical guide explores the rational design, regioselective synthesis, and biological applications of 2-phenoxy-4-pyrimidinamine derivatives, with a specific focus on their role as potent kinase inhibitors in oncology and their utility in agrochemical formulations.

Structural Rationale and Pharmacophore Modeling

The substitution pattern on the pyrimidine ring fundamentally dictates the physicochemical properties and target engagement of the resulting analogues.

-

Pyrimidine Core: Acts as the central hydrogen-bonding acceptor (via N1 and N3) and provides a rigid framework for orienting substituents into the binding pockets of target proteins (e.g., the ATP-binding site of kinases).

-

4-Amino Group: Serves as a critical hydrogen-bond donor. In kinase inhibitors, this amine frequently interacts with the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP.

-

2-Phenoxy Group: Provides a hydrophobic moiety that occupies adjacent lipophilic pockets. The ether linkage introduces conformational flexibility, allowing the phenyl ring to adopt an optimal trajectory for π-π stacking or hydrophobic interactions.

Synthesis & Regioselective Functionalization

The synthesis of 2-phenoxy-4-pyrimidinamine derivatives typically begins with 2,4-dichloropyrimidine. The two chlorine atoms serve as orthogonal leaving groups for nucleophilic aromatic substitution (SNAr). Due to electronic effects—specifically, the C4 position being highly electrophilic due to its para-like relationship with N1 and ortho-relationship with N3—and steric factors, the C4 position is generally more reactive towards amines than the C2 position .

Regioselective synthetic workflow for 2-phenoxy-4-pyrimidinamine derivatives.

Experimental Protocol 1: Regioselective Amination (Synthesis of 2-Chloro-4-pyrimidinamine)

Objective: To selectively introduce the amine at the C4 position of 2,4-dichloropyrimidine. Causality: Conducting the reaction at lower temperatures (0°C to room temperature) with a controlled equivalent of amine ensures substitution occurs exclusively at the more reactive C4 position. The transition state for nucleophilic attack at C4 is electronically stabilized by the adjacent nitrogen atoms, preventing over-amination at C2 when thermal energy is restricted. Procedure:

-

Initiation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., THF) under an inert atmosphere (N2).

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to neutralize the generated HCl without competing as a nucleophile.

-

Amination: Slowly add the desired amine (1.05 equiv) dropwise at 0°C.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor progression via TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours). This self-validating step prevents the formation of 2,4-diaminopyrimidine byproducts.

-

Workup & Validation: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Validate the regiochemistry via 1H-NMR (the C5 proton of the pyrimidine ring will shift characteristically upon C4 substitution).

Experimental Protocol 2: Phenoxylation (Synthesis of 2-Phenoxy-4-pyrimidinamine)

Objective: To displace the remaining C2 chlorine with a phenoxide nucleophile. Causality: The C2 position is less reactive than C4, necessitating harsher conditions (elevated temperature) to drive the SNAr reaction to completion. Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol, forming a highly nucleophilic phenoxide ion without hydrolyzing the pyrimidine ring. DMF is selected as the solvent because its polar aprotic nature effectively solvates the potassium cation, leaving the phenoxide "naked" and highly reactive . Procedure:

-

Phenoxide Formation: In a separate flask, dissolve the desired phenol (1.2 equiv) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 equiv) and stir at 60°C for 30 minutes to generate the phenoxide ion in situ.

-

Coupling: Add the 2-chloro-4-pyrimidinamine intermediate from Protocol 1 to the phenoxide solution.

-

Heating: Elevate the temperature to 90-110°C and stir for 8-12 hours.

-

Monitoring: Confirm the disappearance of the intermediate via LC-MS.

-

Purification: Cool to room temperature, pour into ice water to precipitate the product. Filter, wash with water, and purify via flash chromatography to yield the target 2-phenoxy-4-pyrimidinamine derivative.

Biological Activity and Target Engagement

In pharmaceutical research, the 2-phenoxy-4-pyrimidinamine scaffold is prominently featured in the design of potent kinase inhibitors. These derivatives have been extensively evaluated as dual inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met kinases. Both kinases are critical receptor tyrosine kinases (RTKs) in oncology, regulating tumor angiogenesis, proliferation, and metastasis .

Mechanism of action of 2-phenoxy-4-pyrimidinamine derivatives in RTK signaling.

Quantitative Data: Kinase Inhibition Profiles

The following table summarizes the structure-activity relationship (SAR) data for representative 2-phenoxy-4-pyrimidinamine analogues against key oncogenic kinases. Substituent effects on the phenoxy ring systematically alter the electronic and lipophilic properties, directly influencing binding affinity within the kinase hinge region and adjacent hydrophobic pockets.

| Compound / Substitution | Primary Target Kinase | IC₅₀ (nM) | Cellular Efficacy (GI₅₀, µM) |

| Unsubstituted Phenoxy | VEGFR-2 | 145 | 2.4 (MCF-7) |

| 4-Fluoro-phenoxy | VEGFR-2 | 42 | 0.8 (MDA-MB-231) |

| 3-Trifluoromethyl-phenoxy | c-Met | 28 | 0.5 (A549) |

| 2,4-Dichloro-phenoxy | Bcr-Abl | 15 | 0.1 (K562) |

Agrochemical Applications

Beyond human therapeutics, the phenoxy-pyrimidine motif is a valuable building block in agricultural chemistry. It serves as a key structural component in the development of various pesticides, including herbicides and fungicides. The scaffold's metabolic stability ensures prolonged efficacy in the field, while its specific inhibition of plant or fungal enzymes provides targeted crop protection without broad-spectrum toxicity .

References

-

Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". ACS Publications.[Link]

Comprehensive Spectroscopic and Structural Analysis of 2-Phenoxy-4-pyrimidinamine: A Technical Guide for Drug Development

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the architectural precision of small-molecule scaffolds dictates their binding affinity and pharmacokinetic viability. 2-Phenoxy-4-pyrimidinamine (also known as 4-amino-2-phenoxypyrimidine) has emerged as a privileged structural motif. Functioning as a highly stable bioisostere for diaryl ethers, this scaffold is extensively utilized in the design of potent kinase inhibitors and advanced agrochemicals[1]. The integration of the phenoxy group onto the pyrimidine core significantly enhances lipid solubility, metabolic stability, and overall bioavailability, allowing for superior modulation of biological pathways[1].

This technical whitepaper provides an authoritative breakdown of the spectroscopic data (NMR, FTIR, and Mass Spectrometry) required to validate the structural integrity of 2-Phenoxy-4-pyrimidinamine. Furthermore, it details a self-validating synthetic protocol designed to ensure high-fidelity API generation.

Structural Elucidation: Spectroscopic Data Analysis

Accurate structural characterization relies on understanding the electronic environment of the molecule. The electron-donating resonance (+M effect) of both the C4-amino group and the C2-phenoxy group drastically alters the chemical shifts of the pyrimidine core, creating a highly specific spectroscopic fingerprint[2],[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the regiochemistry of the substituents on the pyrimidine ring[2]. The tables below summarize the expected quantitative data, grounded in the causality of molecular shielding and deshielding effects.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Rationale for Shift |

|---|---|---|---|---|

| H-6 (Pyrimidine) | 7.95 | Doublet (d, J = 5.8 Hz) | 1H | Highly deshielded due to the inductive electron-withdrawing effects of the adjacent N1 and N3 atoms. |

| H-3', H-5' (Phenoxy) | 7.35 – 7.45 | Multiplet (m) | 2H | Standard aromatic meta-protons; largely unaffected by the ether oxygen's resonance. |

| H-4' (Phenoxy) | 7.15 | Triplet (t, J = 7.4 Hz) | 1H | Standard para-proton splitting; slightly shielded by the oxygen's resonance donation. |

| H-2', H-6' (Phenoxy) | 7.10 – 7.20 | Multiplet (m) | 2H | Shielded relative to meta-protons due to the strong ortho-directing resonance of the ether linkage. |

| -NH₂ (Amine) | 6.80 | Broad Singlet (br s) | 2H | Broadened by the quadrupolar relaxation of Nitrogen-14 and rapid proton exchange in solution. |

| H-5 (Pyrimidine) | 6.25 | Doublet (d, J = 5.8 Hz) | 1H | Uniquely shielded by the strong +M electron donation from the adjacent C4-amino group. |

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Assignment | Causality / Rationale for Shift |

|---|---|---|---|

| C-2 (Pyrimidine) | 164.5 | O–C=N | Extremely deshielded due to direct attachment to the electronegative ether oxygen and two ring nitrogens. |

| C-4 (Pyrimidine) | 163.0 | N–C=N | Deshielded by adjacent ring nitrogens and the exocyclic primary amine. |

| C-6 (Pyrimidine) | 157.2 | N–C=C | Deshielded by N1, though less severely than C2 and C4. |

| C-1' (Phenoxy) | 153.8 | Ar–C–O | Deshielded by direct attachment to the ether oxygen. |

| C-3', C-5' (Phenoxy) | 129.5 | Ar–C (meta) | Typical chemical shift for unperturbed aromatic carbons. |

| C-5 (Pyrimidine) | 99.5 | C=C–C | Highly shielded (shifted upfield) by the synergistic +M effects of the C4-amine and C2-phenoxy groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to validate the presence of key functional groups, specifically the primary amine and the diaryl ether linkage.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality / Rationale |

|---|---|---|---|

| 3320, 3150 | N–H stretching | Primary Amine | Exhibits two distinct bands (asymmetric and symmetric stretching) due to the coupled vibrations of the two N–H bonds. |

| 3050 | C–H stretching | Aromatic Rings | sp² hybridized C–H bonds require higher energy to stretch compared to sp³ bonds. |

| 1640 | N–H bending | Primary Amine | Corresponds to the scissoring deformation of the -NH₂ group. |

| 1245 | C–O–C stretch (asym) | Diaryl Ether | Strong asymmetric stretch caused by the large dipole moment change when the oxygen vibrates against the rings. |

| 1050 | C–O–C stretch (sym) | Diaryl Ether | Weaker symmetric stretch of the ether linkage. |

High-Resolution Mass Spectrometry (ESI-TOF)

Mass spectrometry confirms the exact molecular weight and provides structural clues through collision-induced dissociation (CID).

Table 4: Mass Spectrometry (ESI+) Data

| Ion / Fragment | m/z | Assignment | Causality / Rationale |

|---|---|---|---|

| Molecular Ion | 188.0824 | [M+H]⁺ | Protonation occurs readily at the highly basic pyrimidine nitrogen (N3) during electrospray ionization. |

| Fragment 1 | 94.0405 | [C₄H₄N₃]⁺ | High-energy CID cleaves the C–O ether bond, expelling a neutral phenol molecule and leaving the stable aminopyrimidine cation. |

| Fragment 2 | 77.0391 | [C₆H₅]⁺ | Phenyl cation resulting from the heterolytic cleavage of the C–O bond. |

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in API development, the synthesis and characterization must operate as a self-validating system. The following protocol utilizes a biphasic Nucleophilic Aromatic Substitution (SNAr) approach to prevent poly-substitution, incorporating mandatory quality-control feedback loops[4].

Workflow for the synthesis and self-validating spectroscopic analysis of 2-Phenoxy-4-pyrimidinamine.

Step-by-Step Methodology: Biphasic SNAr

Objective: Synthesize and spectroscopically validate 2-Phenoxy-4-pyrimidinamine. Causality of Design: A biphasic system (Water/THF) is employed to control the reaction rate. Sodium hydroxide deprotonates phenol in the aqueous layer, generating a highly nucleophilic phenoxide ion that reacts with 4-amino-2-chloropyrimidine at the solvent interface, minimizing side reactions[4].

Step 1: Reagent Preparation & Reaction

-

Dissolve 1.88 g (20 mmol) of phenol and 0.80 g (20 mmol) of NaOH in 50 mL of deionized water to form the aqueous phenoxide solution[4].

-

Dissolve 2.60 g (20 mmol) of 4-amino-2-chloropyrimidine in 50 mL of Tetrahydrofuran (THF)[4].

-

Combine the solutions and heat the biphasic mixture under reflux (approx. 65°C) for 4 hours with vigorous stirring[4].

Step 2: Extraction and Self-Validating Purification

-

Cool the mixture to room temperature, add 50 mL of water, and extract the organic phase using chloroform (3 x 50 mL)[4].

-

Self-Validating Loop 1 (TLC): Perform TLC (Hexanes:EtOAc 1:1) on the combined chloroform extracts.

-

Condition A (Pass): Only the product spot (Rf ~0.5) is visible. Proceed to drying.

-

Condition B (Fail): A spot corresponding to unreacted phenol (Rf ~0.8) is present. Corrective Action: Wash the chloroform layer with 1M NaOH (2 x 30 mL) to deprotonate and extract the residual phenol into the aqueous waste, preventing contamination of the final NMR spectra.

-

-

Dry the validated chloroform solution over anhydrous sodium sulfate[4].

-

Filter and allow for slow evaporation at room temperature to induce the formation of colorless crystals[4].

Step 3: Spectroscopic Validation

-

Dissolve 5 mg of the crystals in DMSO-d₆ for NMR analysis.

-

Self-Validating Loop 2 (NMR): Analyze the ¹H NMR spectrum.

-

If a doublet appears at ~8.5 ppm, it indicates unreacted 4-amino-2-chloropyrimidine. The system mandates that the batch be recrystallized from hot ethanol.

-

If the spectrum precisely matches Table 1 (specifically noting the diagnostic C5 proton at 6.25 ppm), the molecular structure and purity are confirmed[2],[3].

-

Sources

Part 1: Understanding the Physicochemical Landscape of 2-Phenoxy-4-pyrimidinamine

An In-depth Technical Guide to the Physicochemical Characterization of 2-Phenoxy-4-pyrimidinamine: Solubility and Stability

Abstract: This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Phenoxy-4-pyrimidinamine, a key intermediate in the synthesis of various targeted therapeutic agents. A thorough understanding of its solubility and stability is paramount for successful drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This document outlines robust methodologies for determining these parameters, offering field-proven insights and detailed protocols to ensure data integrity and reproducibility. We will delve into the theoretical underpinnings of these properties and provide practical, step-by-step guidance for their empirical determination, adhering to the highest standards of scientific rigor.

2-Phenoxy-4-pyrimidinamine is a heterocyclic amine whose utility in medicinal chemistry is significant. Its core structure, featuring a pyrimidine ring linked to a phenoxy group, presents a unique combination of hydrophobicity and potential for hydrogen bonding, which directly influences its solubility and stability. Accurate characterization of these properties is not merely a data-gathering exercise; it is a foundational step in de-risking a drug development program.

The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug efficacy. For 2-Phenoxy-4-pyrimidinamine, this property dictates:

-

Reaction Efficiency: In synthetic chemistry, the solubility of reactants in the chosen solvent system governs the reaction rate and overall yield.

-

Purification and Isolation: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities.

-

Formulation Development: The ability to formulate a stable, bioavailable drug product is contingent upon understanding the compound's solubility in various pharmaceutically acceptable excipients.

The Imperative of Stability

Chemical stability refers to the ability of a substance to resist chemical change or decomposition. For 2-Phenoxy-4-pyrimidinamine, assessing its stability under various stress conditions is crucial for:

-

Storage and Handling: Determining appropriate storage conditions (temperature, humidity, light exposure) to prevent degradation and ensure the long-term integrity of the compound.

-

Forced Degradation Studies: Identifying potential degradation products that could arise during manufacturing, storage, or even in vivo, which is a regulatory requirement for drug approval.

-

Predicting Shelf-Life: Establishing a reliable shelf-life for the active pharmaceutical ingredient (API) and the final drug product.

Part 2: Experimental Protocols for Accurate Characterization

The following sections provide detailed, validated protocols for the determination of solubility and stability of 2-Phenoxy-4-pyrimidinamine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol: Thermodynamic Solubility Assessment

This protocol details the "gold standard" shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a solvent.

Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of 2-Phenoxy-4-pyrimidinamine (e.g., 10 mg) into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

-

Aqueous buffers (pH 2, 7.4, 9)

-

Organic solvents (e.g., DMSO, Ethanol, Acetonitrile)

-

Biorelevant media (e.g., FaSSIF, FeSSIF)

-

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (24-48 hours is standard) to ensure the system has reached thermodynamic equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials and visually inspect for the presence of undissolved solid. Separate the saturated supernatant from the solid by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

-

Analysis: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of 2-Phenoxy-4-pyrimidinamine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

Trustworthiness Check: The self-validating nature of this protocol lies in the confirmation of solid material at the end of the experiment. If no solid is present, the compound is fully dissolved, and the experiment should be repeated with a higher starting amount of the compound.

Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-Phenoxy-4-pyrimidinamine in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Degradation: Place a vial of the stock solution in an oven set to 80°C.

-

Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition. For the acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Purity Assessment: Use HPLC-UV to determine the percentage of the parent compound remaining at each time point.

-

Degradant Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of any significant degradation products, which can help in elucidating the degradation pathways.

-

Trustworthiness Check: The inclusion of a time-zero sample and a control sample (for photostability) provides a baseline against which to measure degradation. A good stability-indicating method will show a decrease in the peak area of the parent compound with a corresponding increase in the peak areas of the degradation products.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 2-Phenoxy-4-pyrimidinamine at 25°C

| Solvent/Medium | pH | Solubility (µg/mL) | Method |

| Phosphate Buffer | 2.0 | [Insert Experimental Data] | Shake-Flask HPLC-UV |

| Phosphate Buffer | 7.4 | [Insert Experimental Data] | Shake-Flask HPLC-UV |

| Borate Buffer | 9.0 | [Insert Experimental Data] | Shake-Flask HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | N/A | [Insert Experimental Data] | Shake-Flask HPLC-UV |

| Ethanol | N/A | [Insert Experimental Data] | Shake-Flask HPLC-UV |

Table 2: Summary of Forced Degradation Study of 2-Phenoxy-4-pyrimidinamine

| Stress Condition | Duration (hrs) | % Parent Remaining | No. of Degradants | Notes |

| 0.1N HCl | 24 | [Insert Data] | [Insert Data] | [e.g., Major degradant at RRT 0.85] |

| 0.1N NaOH | 24 | [Insert Data] | [Insert Data] | [e.g., Rapid degradation observed] |

| 3% H₂O₂ | 24 | [Insert Data] | [Insert Data] | [e.g., Stable to oxidation] |

| 80°C | 24 | [Insert Data] | [Insert Data] | [e.g., Minor degradation] |

| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] | [e.g., Photolabile] |

Part 4: Conclusion and Forward-Looking Statements

The experimental data derived from the protocols outlined in this guide will provide a robust understanding of the solubility and stability of 2-Phenoxy-4-pyrimidinamine. This foundational knowledge is indispensable for guiding further development activities, including synthetic route optimization, formulation design, and regulatory submissions. A comprehensive physicochemical profile enables a data-driven approach, mitigating risks and accelerating the journey from discovery to clinical application.

References

To be populated with authoritative sources and specific experimental data references upon completion of the studies.

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

-

Title: Development and Validation of Stability-Indicating Assay Methods Source: FDA Guidance for Industry URL: [Link]

2-Phenoxy-4-pyrimidinamine chemical structure and properties

Architecting Kinase Inhibitors: A Technical Whitepaper on the 2-Phenoxy-4-pyrimidinamine Scaffold

As a Senior Application Scientist, I approach molecular scaffolds not as static images, but as dynamic tools engineered to manipulate biological systems. The 2-Phenoxy-4-pyrimidinamine core is a privileged structure in modern medicinal and agricultural chemistry. By systematically deconstructing its physicochemical properties, synthetic pathways, and pharmacological mechanisms, this guide provides researchers with a field-proven blueprint for utilizing this scaffold in advanced drug development.

Phase I: Molecular Architecture & Bioisosteric Rationale

The utility of 2-phenoxy-4-pyrimidinamine stems from its precise electronic and spatial configuration. In medicinal chemistry, the phenoxypyrimidine scaffold is strategically deployed as a bioisostere of diaryl ethers 1[1]. While traditional diaryl ethers are highly lipophilic and prone to rapid oxidative metabolism, the introduction of the nitrogen-rich pyrimidine ring fundamentally alters the molecule's dipole moment and electron density.

Causality in Design: The electron-withdrawing nature of the pyrimidine nitrogens lowers the overall lipophilicity (LogP) of the molecule, which directly enhances aqueous solubility and metabolic stability. This bioisosteric replacement preserves the critical bond angle of the ether linkage while significantly improving the compound's oral bioavailability and pharmacokinetic profile 1[1].

Quantitative Physicochemical Profile

To establish a baseline for structural modification, the core quantitative parameters of the unmodified scaffold are summarized below:

| Property | Value |

| Chemical Name | 2-Phenoxy-4-pyrimidinamine |

| Molecular Weight | 187.202 g/mol |

| Chemical Formula | C10H9N3O |

| InChI Key | UANYAEMYXKVZHS-UHFFFAOYSA-N |

| Primary Structural Motif | 2-Aminopyrimidine / Phenoxypyrimidine |

Data sourced from standardized chemical profiling2[2].

Phase II: Retrosynthetic Deconstruction & Forward Synthesis

Retrosynthetic analysis of 2-phenoxy-4-pyrimidinamine dictates a two-step Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing commercially available 2,4-dichloropyrimidine as the starting material 1[1]. To ensure absolute trustworthiness in your synthetic workflow, the following protocol is designed as a self-validating system , integrating in-process controls (IPCs) to guarantee regioselectivity and yield.

Self-Validating Protocol: Sequential SNAr Synthesis

Step 1: Regioselective Phenoxylation

-

Action: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add phenol (1.05 eq) and K2CO3 (1.5 eq). Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4-6 hours.

-

Causality: Anhydrous DMF is deliberately selected for its high dielectric constant, which effectively solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic. K2CO3 is utilized as a mild, non-nucleophilic base to deprotonate the phenol without competing for the electrophilic pyrimidine carbon. The strict 80°C temperature limit is critical; exceeding this thermal threshold risks overcoming the activation energy required for unwanted double-substitution, leading to a 2,4-diphenoxypyrimidine byproduct.

-

Validation (IPC): Monitor via LC-MS. The successful formation of the 4-chloro-2-phenoxypyrimidine intermediate is confirmed by a mass shift from m/z ~149 (starting material) to m/z ~207.

Step 2: High-Pressure Amination

-

Action: Isolate the intermediate and dissolve it in methanolic ammonia (excess). Seal the mixture in a pressure vessel (sealed tube) and heat to 100°C for 12 hours.

-

Causality: The first substitution (phenoxylation) donates electron density into the pyrimidine ring via resonance from the oxygen atom. This electronic enrichment renders the remaining chlorine at the 4-position significantly less electrophilic 1[1]. Standard reflux conditions are insufficient to drive the second SNAr reaction; therefore, a sealed pressure vessel is mandatory to achieve the high temperature and pressure required to force the amination.

-

Validation (Final): Conduct 1H NMR (in DMSO-d6). The definitive proof of success is the appearance of a broad, D2O-exchangeable singlet integrating for 2 protons (the -NH2 group), alongside the characteristic coupling pattern of the phenoxy and pyrimidine protons.

Synthetic workflow for 2-Phenoxy-4-pyrimidinamine via sequential SNAr reactions.

Phase III: Pharmacological Targeting & Kinase Inhibition

The 2-phenoxy-4-pyrimidinamine scaffold is an elite structural foundation in oncology and agrochemistry. Its primary mechanism of action relies on the 2-aminopyrimidine core acting as a highly efficient "hinge-binding" motif 1[1].

Mechanistic Causality: The nitrogen atoms of the pyrimidine ring and the exocyclic amine act as perfectly spaced hydrogen bond acceptors and donors. This configuration mimics the N1 and N6 interactions of the adenine base of ATP. By competitively binding to the ATP pocket at the kinase hinge region, these derivatives prevent ATP hydrolysis, thereby starving the kinase of the phosphate required to activate downstream effector proteins 1[1].

This scaffold has been successfully utilized to design dual inhibitors for VEGFR-2 and c-Met kinases —critical targets in tumor angiogenesis and metastasis. Furthermore, it is a proven inhibitor of the Bcr-Abl kinase (implicated in chronic myeloid leukemia), EGFR , and IGF1R 1[1]. Beyond oncology, derivatives of this core modulate GPCRs and ligand-gated ion channels, such as the Histamine H4 receptor (H4R) and Serotonin 5-HT3 receptors, yielding potent anti-inflammatory agents 2[2].

Mechanism of action for kinase inhibition by 2-aminopyrimidine derivatives.

Phase IV: Structure-Activity Relationship (SAR) Engineering

To transition from a baseline scaffold to a clinical candidate, systematic exploration of substituent effects is required 2[2].

-

Phenoxy Ring Modifications: The introduction of halogens (e.g., meta-fluoro) or electron-donating groups (e.g., para-methoxy) on the phenoxy ring systematically alters the dihedral angle between the ether oxygen and the pyrimidine core. This steric tuning is critical for optimizing the trajectory of the hydrophobic tail into the deep hydrophobic pockets adjacent to the kinase active site.

-

Pyrimidine Ring Modifications: Substitutions at the 5-position or 6-position of the pyrimidine ring exert inductive and resonance effects that tune the pKa of the 4-amino group. By modulating this pKa, researchers can precisely calibrate the hydrogen-bonding strength of the amine with the backbone carbonyls of the target protein, directly dictating target residence time and binding affinity 2[2].

References

- BenchChem. "2-Phenoxy-4-pyrimidinamine | Research Chemical".

- BenchChem. "2-Phenoxy-4-pyrimidinamine Molecular Properties and Synthesis".

Sources

The 2-Phenoxy-4-pyrimidinamine Scaffold: A Comprehensive Guide to Biological Targets, Mechanistic Profiling, and Kinase Inhibition Workflows

Executive Summary

The 2-Phenoxy-4-pyrimidinamine scaffold is a highly privileged pharmacophore in both medicinal and agricultural chemistry. Recognized as a bioisostere of diaryl ethers, the phenoxypyridine/pyrimidine core offers superior lipid solubility, metabolic stability, and bioavailability compared to traditional ether linkages[1]. In oncology, this scaffold is a cornerstone in the rational design of ATP-competitive kinase inhibitors, demonstrating potent activity against critical targets such as VEGFR-2, c-Met, EGFR, and Bcr-Abl[1]. This technical guide provides an in-depth mechanistic analysis of the scaffold's biological targets, structure-activity relationships (SAR), and the self-validating experimental workflows required for target validation.

Mechanistic Grounding: The Pyrimidine Core as a Hinge-Binding Pharmacophore

In the development of small-molecule kinase inhibitors, the 2-aminopyrimidine core functions as a critical "hinge-binding" motif[1]. Structurally, it mimics the adenine base of endogenous ATP, enabling competitive inhibition at the enzyme's active site[1].

The binding modality relies on two primary interactions:

-

Hydrogen Bonding: The N-H of the 2-amino group and the adjacent pyrimidine ring nitrogen act as a hydrogen bond donor-acceptor pair, anchoring the molecule directly to the peptide backbone in the kinase hinge region[2].

-

Hydrophobic Interactions: The phenoxy moiety extends into the hydrophobic pocket adjacent to the ATP-binding site[2]. The rotational freedom around the ether linkage allows the molecule to adapt its conformation to specific kinase active sites. This flexibility can be fine-tuned via ortho-, meta-, or para-substitutions on the phenoxy ring to achieve high target selectivity[2].

Primary Biological Targets & Systems Biology

VEGFR-2 & c-Met Dual Inhibition

Derivatives of 4-phenoxy-pyrimidine have been extensively developed and evaluated as dual inhibitors of VEGFR-2 and c-Met kinases[1]. VEGFR-2 is the primary mediator of tumor angiogenesis, while c-Met drives tumor cell invasion and metastasis[3]. By simultaneously blocking the ATP pockets of both receptors, phenoxy-pyrimidine derivatives sever the downstream PI3K/AKT and RAS/MEK/ERK signaling cascades, effectively starving the tumor of its blood supply while halting metastatic spread[1].

EGFR & Drug-Resistant Mutants (L858R/T790M)

The 2,4-diaminopyrimidine scaffold is highly effective against the Epidermal Growth Factor Receptor (EGFR)[1]. Crucially, specific compounds containing this core have demonstrated the ability to inhibit clinically relevant drug-resistant mutants, such as the L858R/T790M double mutation in Non-Small Cell Lung Cancer (NSCLC)[3]. The spatial flexibility of the phenoxy-pyrimidine linkage allows these inhibitors to bypass the steric hindrance introduced by the bulky methionine residue (T790M) at the gatekeeper position[3].

Bcr-Abl & p38 MAP Kinase

Closely related 2-phenylaminopyrimidine (PAP) derivatives are the foundational scaffolds for inhibitors targeting the Bcr-Abl kinase, the primary driver of Chronic Myeloid Leukemia (CML)[1]. Furthermore, the scaffold exhibits cross-reactivity with the p38 MAP kinase, highlighting its utility in modulating inflammatory pathways[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological activity of 2-phenoxy-4-pyrimidinamine analogues is finely tuned by introducing substituents on both the phenoxy and pyrimidine rings, systematically altering the electronic, steric, and lipophilic properties of the molecule[1]. The anti-proliferative activity of these compounds is typically quantified by their IC50 or GI50 values[1].

| Biological Target | Structural Modification (Scaffold Base) | Typical IC50 / GI50 Range | Primary Indication / Application |

| VEGFR-2 / c-Met | 4-phenoxy-pyrimidine with phenoxy substitutions | Low nM (<10 nM) | Solid Tumors (Anti-angiogenesis) |

| EGFR (L858R/T790M) | 2,4-diaminopyrimidine derivatives | Sub-nM to Low nM | Non-Small Cell Lung Cancer (NSCLC) |

| Bcr-Abl | 2-phenylaminopyrimidine (PAP) analogues | Low nM | Chronic Myeloid Leukemia (CML) |

| p38 MAP Kinase | Pyrimidine core with ortho-substitutions | Low to Mid nM | Inflammatory Pathways |

| Pathogenic Fungi | Halogenated phenoxy-pyrimidine motifs | Low µM | Agrochemicals (Fungicides) |

Experimental Workflows for Target Validation

To rigorously validate the biological targets of 2-phenoxy-4-pyrimidinamine derivatives, researchers must employ self-validating orthogonal assays.

Protocol 1: High-Throughput TR-FRET Kinase Assay (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time delay in measurement eliminates interference from compound auto-fluorescence, ensuring a high signal-to-background ratio for accurate IC50 determination.

-

Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

-

Rationale: MgCl2 is essential as kinases require divalent cations to coordinate ATP. DTT maintains the reducing environment necessary to prevent the oxidation of catalytic cysteine residues.

-

-

Compound Incubation: Dispense the pyrimidine derivatives (in DMSO) into a 384-well plate. Add the purified recombinant kinase (e.g., VEGFR-2 or EGFR) and incubate for 30 minutes at room temperature.

-

Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before ATP competition begins.

-

-

Reaction Initiation: Add ATP at a concentration equal to its predetermined Michaelis constant ( Km ) for the specific kinase, along with a biotinylated peptide substrate.

-

Rationale: Setting [ATP] = Km ensures the assay is highly sensitive to competitive inhibitors mimicking the adenine core, preventing high ATP concentrations from outcompeting the drug.

-

-

Termination & Detection: After 60 minutes, add a stop buffer containing EDTA to chelate Mg2+, instantly halting the kinase reaction. Immediately add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

-

Readout: Measure emission at 615 nm (Europium) and 665 nm (APC) following a 100 µs delay. Calculate the 665/615 ratio to determine the extent of substrate phosphorylation.

Protocol 2: Cellular Target Modulation (Phospho-EGFR Western Blot)

Causality: While TR-FRET proves direct enzyme inhibition, cellular assays are required to validate that the compound penetrates the cell membrane and engages the target in a complex physiological environment.

-

Cell Treatment: Seed H1975 cells (harboring the EGFR L858R/T790M mutation) in 6-well plates. Treat with varying concentrations of the pyrimidine derivative for 2 hours.

-

Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Na3VO4 and 10 mM NaF.

-

Rationale: Phosphatase inhibitors (Na3VO4, NaF) are critical to freeze the phosphorylation state of EGFR at the exact moment of lysis, preventing artificial signal degradation.

-

-

Protein Normalization: Perform a BCA protein assay to ensure equal loading across all lanes.

-

Rationale: This guarantees that any observed reduction in band intensity is due to kinase inhibition by the compound, not variations in sample preparation.

-

-

Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe with a primary antibody specific to p-EGFR (Tyr1068) and a loading control (e.g., GAPDH).

-

Rationale: Tyr1068 is a major autophosphorylation site; its absence directly correlates with the inhibition of EGFR kinase activity by the pyrimidine compound.

-

Systems Architecture Visualizations

VEGFR-2/c-Met dual inhibition by 2-Phenoxy-4-pyrimidinamine blocking ATP-binding pockets.

End-to-end experimental workflow for validating pyrimidine-based kinase inhibitors.

Sources

Introduction: The Chemical Rationale of a Privileged Scaffold

Whitepaper: 2-Phenoxy-4-pyrimidinamine as a Privileged Scaffold in Kinase Inhibition and Cell Signaling Modulation

In the landscape of targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. The 2-phenoxy-4-pyrimidinamine motif has emerged as a cornerstone in both medicinal and agrochemical research[1]. This structure is not merely a passive chassis; it is a highly active participant in molecular recognition.

The rationale for its widespread use in drug discovery is twofold:

-

Hinge-Binding Mimicry: The 2-aminopyrimidine core serves as an ATP-competitive bioisostere. It mimics the adenine base of adenosine triphosphate (ATP), allowing the molecule to anchor itself into the highly conserved hinge region of protein kinases[1].

-

Hydrophobic Pocket Exploitation: The phenoxy substitution at the 4-position acts as a bioisostere for diaryl ethers. This modification significantly improves lipid solubility, metabolic stability, and allows the molecule to project into the hydrophobic back-pocket of the kinase active site, which is critical for achieving isoform selectivity[1][2].

By modulating these two structural features, researchers can finely tune the electronic and steric properties of the molecule to selectively perturb specific cellular signaling pathways, ultimately driving outcomes such as apoptosis or the arrest of cellular proliferation[1].

Mechanistic Causality in Cell Signaling

To understand how 2-phenoxy-4-pyrimidinamine derivatives shut down oncogenic signaling, we must examine the causality between biochemical binding and cellular pathway perturbation.

The Bidentate Hinge Interaction

When a 2-aminopyrimidine derivative enters the ATP-binding cleft, it establishes a canonical bidentate hydrogen-bonding network. The endocyclic pyrimidine nitrogen and the exocyclic amine act as a hydrogen bond acceptor-donor pair, interacting directly with the backbone amide NH and carbonyl oxygen of the kinase hinge residues (e.g., Met793 in EGFR or Met80 in CDK2)[3][4].

Gatekeeper and Back-Pocket Dynamics

The true selectivity of the 2-phenoxy-4-pyrimidinamine scaffold is dictated by the phenoxy group. In kinases like BCR-ABL, 2-phenylaminopyrimidine (PAP) derivatives (the structural cousins of phenoxy-pyrimidines) bind to the inactive conformation of the activation loop, effectively shutting down the kinase responsible for Chronic Myeloid Leukemia (CML)[1][5]. Furthermore, in drug-resistant mutants like EGFR-L858R/C797S, exploiting the hydrophobic back-pocket with specific substitutions on the pyrimidine ring allows the inhibitor to bypass steric clashes caused by gatekeeper mutations, restoring inhibitory potency[4].

Downstream Pathway Arrest

By competitively displacing ATP, these compounds prevent receptor autophosphorylation. This biochemical blockade translates to the immediate shutdown of downstream signal transduction cascades, most notably the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

Fig 1. Competitive inhibition of RTK signaling pathways by 2-phenoxy-4-pyrimidinamine.

Quantitative Target Profiling

The versatility of the pyrimidine scaffold allows it to be tuned for various oncogenic targets. Table 1 summarizes the typical inhibitory profiles of optimized 2-aminopyrimidine and 4-phenoxy-pyrimidine derivatives against key signaling kinases based on recent literature.

| Target Kinase | Scaffold Class | Typical IC50 Range | Primary Indication / Role |

| BCR-ABL | 2-Phenylaminopyrimidine | 1 nM – 35 nM | Chronic Myeloid Leukemia (CML)[6] |

| CDK2 | 2-Aminopyrimidine | 0.29 nM – 16 nM | Cell Cycle Dysregulation / Solid Tumors[3] |

| EGFR (L858R/C797S) | 2-Aminopyrimidine (Back-pocket tuned) | ~25 nM | Non-Small Cell Lung Cancer (NSCLC)[4] |

| VEGFR-2 / c-Met | 4-Phenoxy-pyrimidine | Low nM – 1.05 µM | Angiogenesis & Tumor Metastasis[1][2] |

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that biochemical potency does not guarantee cellular efficacy. A robust drug development program must utilize a self-validating workflow: proving direct thermodynamic binding before assessing cellular phenotypes.

Protocol 1: Biochemical Target Engagement via Differential Scanning Fluorimetry (DSF)

Purpose: To confirm that the 2-phenoxy-4-pyrimidinamine derivative directly binds and thermodynamically stabilizes the isolated kinase domain, ruling out off-target assay interference[7]. Causality: Ligand binding to the native folded state of a kinase increases the energy required to denature the protein, resulting in a measurable shift in the melting temperature ( ΔTm ).

-

Preparation: Dilute recombinant target kinase (e.g., VEGFR-2 or CDK2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT).

-

Dye Addition: Add SYPRO Orange dye to a final concentration of 5x. (The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding).

-

Compound Dispensing: Add the pyrimidine derivative to a final concentration of 10 µM. Ensure the final DMSO concentration remains strictly below 1% (v/v) to prevent solvent-induced protein destabilization.

-

Thermal Melt: Subject the microplate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time qPCR instrument.

-

Analysis: Calculate the Tm by identifying the inflection point of the fluorescence melt curve (first derivative). A ΔTm≥2∘C compared to the DMSO control indicates highly specific target engagement.

Protocol 2: Cellular Phosphorylation Arrest via In-Cell Western

Purpose: To validate that the biochemical affinity translates across the lipid bilayer, successfully competing with intracellular ATP (~1-5 mM) to shut down receptor autophosphorylation. Causality: Serum starvation synchronizes the cells and reduces basal kinase activity driven by exogenous growth factors, ensuring that any measured phosphorylation is specifically driven by the controlled assay conditions.

-

Cell Seeding: Seed target cells (e.g., Ba/F3 cells expressing mutant EGFR or BCR-ABL) at 2×104 cells/well in a 96-well poly-D-lysine coated plate.

-

Starvation: Incubate cells in serum-free media for 4 hours to reduce background signaling noise.

-

Treatment: Treat cells with a 10-point serial dilution of the 2-phenoxy-4-pyrimidinamine derivative (0.1 nM to 10 µM) for 2 hours at 37°C.

-

Stimulation & Fixation: (If using wild-type RTKs, stimulate with the respective ligand, e.g., EGF, for 10 minutes). Immediately fix cells using 4% Paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block with 5% BSA, then incubate overnight with primary antibodies against the Total Kinase and Phospho-Kinase (e.g., p-Tyr).

-

Quantification: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 680 and 800). Scan the plate using an infrared imaging system. Normalize the Phospho-signal to the Total-signal to calculate the cellular IC50 .

Fig 2. Self-validating experimental workflow for kinase inhibitor development.

Conclusion

The 2-phenoxy-4-pyrimidinamine scaffold is a masterclass in rational drug design. By combining the ATP-competitive hinge-binding properties of the 2-aminopyrimidine core with the tunable, lipophilic nature of the phenoxy group, researchers can systematically target a vast array of kinases implicated in oncology[1][2][4]. When paired with rigorous, self-validating assay workflows—from DSF to In-Cell Westerns—this scaffold provides a reliable engine for the discovery of next-generation targeted therapeutics.

References

- Benchchem. "2-Phenoxy-4-pyrimidinamine | Research Chemical." Benchchem.

- Wisniewski, D., et al. "Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases." Cancer Research, AACR.

- Lücking, U., et al. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity." PMC, NIH.

- ACS Publications. "Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry.

- Deininger, M. W., et al. "Imatinib mesylate, a selective inhibitor of BCR–ABL, in chronic myeloid leukemia." Taylor & Francis Online.

- Benchchem. "Mechanistic Investigations of 2 Phenoxy 4 Pyrimidinamine Interactions with Molecular Targets in Vitro and in Silico." Benchchem.

- Engel, J., et al. "Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines." PMC, NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenoxy-4-pyrimidinamine|Research Chemical [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Paradigms in 2-Phenoxy-4-pyrimidinamine Scaffold Optimization

Executive Summary

The 2-phenoxy-4-pyrimidinamine architecture is a privileged chemical scaffold of immense significance in both medicinal chemistry and agrochemical development. Recognized as a highly effective bioisostere of diaryl ethers, this phenoxypyrimidine core offers improved lipid solubility, metabolic stability, and bioavailability[1]. In oncology, it serves as a critical hinge-binding motif that mimics the adenine base of ATP, enabling competitive inhibition of key kinases such as VEGFR-2, c-Met, and Bcr-Abl[1]. This whitepaper provides an in-depth technical guide on the theoretical profiling, computational modeling, and synthetic validation of this scaffold, designed for researchers aiming to optimize its structure-activity relationship (QSAR) profiles.

Quantum Mechanical Profiling (DFT)

Before advancing to dynamic biological simulations, the electronic and steric properties of the 2-phenoxy-4-pyrimidinamine core must be rigorously defined using Density Functional Theory (DFT).

Protocol: DFT Geometry Optimization & ESP Mapping

-

Step 1: Geometry Optimization: Execute calculations at the B3LYP/6-31G* level of theory[2].

-

Causality: The B3LYP functional incorporates exact Hartree-Fock exchange, which is critical for accurately modeling the electron delocalization across the phenoxypyrimidine π -system. The 6-31G* basis set provides the necessary polarization functions to resolve the geometry of heteroatoms without overwhelming computational cost.

-

-

Step 2: Electrostatic Potential (ESP) Mapping: Generate ESP maps from the optimized geometry.

-

Causality: ESP maps highlight the electron-rich nucleophilic sites on the pyrimidine nitrogen atoms. Identifying these localized negative potentials is essential for predicting the strength of hydrogen bonds formed with the kinase hinge region (e.g., the backbone amide of Cys919 in VEGFR-2).

-

-

Step 3: Self-Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum rather than a transition state.

Molecular Dynamics & Predictive Modeling

To translate static quantum mechanical data into dynamic biological insights, researchers employ a sequential docking and Molecular Dynamics (MD) workflow. This ensures that modifications to the phenoxy or pyrimidine rings do not disrupt the thermodynamic stability of the target complex[2].

Computational workflow from DFT optimization to MD simulation for pyrimidinamine derivatives.

Protocol: High-Throughput MD Validation

-

Step 1: System Solvation & Ionization: Place the docked ligand-kinase complex in a dodecahedron box using a TIP3P water model, neutralized with Na+/Cl− to 0.15 M.

-

Causality: This mimics physiological ionic strength and dielectric screening, preventing artificial electrostatic interactions that could skew the ligand's binding pose.

-

-

Step 2: Equilibration (NVT/NPT): Run 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) with position restraints on the heavy atoms.

-

Causality: This allows the solvent molecules to relax around the complex, preventing steric clashes from crashing the simulation during the production phase.

-

-

Step 3: Production Run (100 ns): Execute an unrestrained 100-ns trajectory in GROMACS.

-

Causality: A 100-ns timescale is the minimum duration required to observe side-chain rearrangements and confirm the stability of the pyrimidine π−π stacking interactions within the ATP pocket[2].

-

-

Step 4: Self-Validation (Trajectory Analysis): Calculate the Root Mean Square Deviation (RMSD). A plateauing RMSD of < 2.0 Å confirms that the ligand has achieved a stable, biologically relevant binding mode[2].

Synthetic Validation & Regioselective Control

Theoretical models must be grounded in synthetic reality. The 2-phenoxy-4-pyrimidinamine core is constructed via a highly controlled, stepwise Nucleophilic Aromatic Substitution ( SNAr ) utilizing halogenated pyrimidine precursors[1].

Stepwise nucleophilic aromatic substitution (SNAr) synthesis of 2-Phenoxy-4-pyrimidinamine.

Protocol: Regioselective SNAr Synthesis

-

Step 1: Phenoxylation (C-O Bond Formation): React 2,4-dichloropyrimidine with a substituted phenol in the presence of K2CO3 using anhydrous DMF as the solvent[1].

-

Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive chloropyrimidine. K2CO3 acts as a mild base to generate the phenoxide nucleophile without degrading the starting material. Temperature control (typically 0°C to room temperature) ensures kinetic control, selectively yielding the 4-chloro-2-phenoxypyrimidine intermediate over unwanted di-substituted byproducts.

-

-

Step 2: Amination (C-N Bond Formation): Displace the remaining chlorine atom by reacting the intermediate with ammonia or an amine equivalent under elevated temperatures (often in a sealed tube or via microwave irradiation)[3].

-

Causality: The introduction of the first electron-donating phenoxy group decreases the electrophilicity of the pyrimidine ring. Consequently, displacing the second chlorine requires harsher conditions (heat/pressure) to overcome the increased activation energy barrier.

-

-

Step 3: Self-Validation: Monitor the reaction via TLC and confirm the final product using 1H NMR and LC-MS. The distinct shift of the pyrimidine protons (specifically the C5 and C6 protons) will definitively validate the regiochemistry of the substitutions[4].

Quantitative Data Summary

To streamline the optimization of this scaffold, the following table summarizes the critical theoretical and experimental metrics required for validation.

| Parameter | Method / Level of Theory | Target Value / Threshold | Causality / Significance |

| Geometry Optimization | DFT (B3LYP/6-31G*) | Local Energy Minimum (0 imaginary frequencies) | Ensures the structural conformation is physically realistic before initiating docking protocols. |

| Complex Stability | MD Simulation (100 ns) | RMSD < 2.0 Å | Validates that the ligand remains stably bound in the kinase ATP pocket without dissociating. |

| H-Bond Occupancy | MD Simulation Trajectory | > 75% over 100 ns | Confirms the hinge-binding motif (pyrimidine nitrogens) mimics adenine effectively over time. |

| Kinase Inhibition | In Vitro Assay (e.g., VEGFR-2) | IC50 < 10 nM | Demonstrates potent target engagement, confirming the predictive power of the computational model. |

References

- 2-Phenoxy-4-pyrimidinamine | Research Chemical Benchchem

- Ruthenium-Catalyzed Meta-Selective C-H Difluoromethylation of Phenol Derivatives The Journal of Organic Chemistry - ACS Public

- Magnetically Recoverable CuFe2O4 Catalyzed Direct Synthesis of Phenoxypyrimidines ResearchG

Sources

Methodological & Application

Application Note: Utilizing the 2-Phenoxy-4-pyrimidinamine Scaffold in Dual VEGFR-2 and c-Met Kinase Assays

Introduction and Mechanistic Rationale

The 2-phenoxy-4-pyrimidinamine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology. Recognized as a bioisostere of diaryl ethers, the phenoxypyrimidine core offers improved lipid solubility, metabolic stability, and bioavailability compared to its predecessors [1].

In the context of kinase inhibition, this scaffold operates through a highly specific dual-binding mechanism:

-

Hinge-Binding Motif: The 4-aminopyrimidine core mimics the adenine base of ATP. The nitrogen atoms in the pyrimidine ring and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, anchoring the molecule to the protein backbone in the kinase hinge region [1, 2].

-

Hydrophobic Pocket Exploitation: The phenoxy moiety extends deep into the hydrophobic pocket of the kinase active site. Substitutions on this phenoxy ring (such as ortho-chloro or methoxy groups) act as structural diversifiers. They stabilize the compound via halogen bonding and enhanced hydrophobic interactions, often dictating the molecule's selectivity profile [2].

Derivatives of 4-phenoxy-pyrimidine have been extensively developed as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases [1]. Because VEGFR-2 drives tumor angiogenesis and c-Met drives tumor proliferation and metastasis, dual inhibition effectively starves the tumor of its blood supply while simultaneously halting cellular replication.

Figure 1: Dual inhibition of VEGFR-2 and c-Met pathways by 2-phenoxy-4-pyrimidinamine.

Experimental Design: The ADP-Glo™ Kinase Assay

To evaluate the inhibitory potency (IC₅₀) of 2-phenoxy-4-pyrimidinamine derivatives against VEGFR-2 and c-Met, a universal luminescence-based ADP detection assay (such as ADP-Glo™) is highly recommended.

Why ADP-Glo? Unlike radiometric assays (³²P-ATP) which pose safety hazards, or FRET-based assays which require specific fluorescently labeled substrates, ADP-Glo measures the ADP formed during the kinase reaction. This makes it universally applicable to both VEGFR-2 and c-Met using their respective optimal peptide substrates (e.g., Poly(Glu,Tyr) 4:1) without requiring assay redesign.

Figure 2: Step-by-step ADP-Glo kinase assay workflow for evaluating inhibitor efficacy.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Reagent Preparation & Causality

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

-

Causality: MgCl₂ is an essential cofactor; ATP must form a biologically active Mg-ATP complex to be utilized by the kinase. DTT maintains a reducing environment to prevent the oxidation of critical cysteine residues in the kinase active site. BSA prevents non-specific binding of the highly hydrophobic phenoxypyrimidine derivatives to the plastic walls of the microplate.

-

-

Compound Dilution: Prepare 3-fold serial dilutions of the 2-phenoxy-4-pyrimidinamine derivatives in 100% DMSO.

-

Causality: The final concentration of DMSO in the assay well must be strictly maintained at ≤1% (v/v). Concentrations exceeding 1% can destabilize the kinase fold, leading to artificially lowered enzymatic activity and skewed IC₅₀ data.

-

Step-by-Step Methodology

-

Enzyme-Inhibitor Pre-incubation:

-

Add 5 µL of recombinant VEGFR-2 or c-Met kinase (diluted in Kinase Buffer to empirically determined optimal concentrations, typically 1-5 ng/well) to a 384-well low-volume white microplate.

-

Add 1 µL of the serially diluted 2-phenoxy-4-pyrimidinamine compound.

-

Critical Step: Incubate at room temperature for 30 minutes. Causality: Many phenoxypyrimidine derivatives act as Type II inhibitors (binding the DFG-out conformation of the kinase). These inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the competitive substrate (ATP) is introduced.

-

-

Reaction Initiation:

-

Add 4 µL of Substrate/ATP mix (e.g., 0.2 µg/µL Poly(Glu,Tyr) and 10 µM ATP final concentration).

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion: